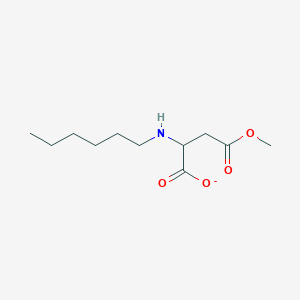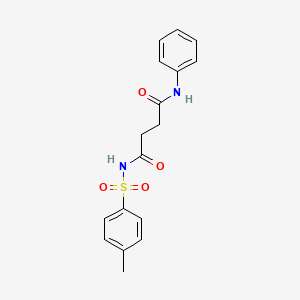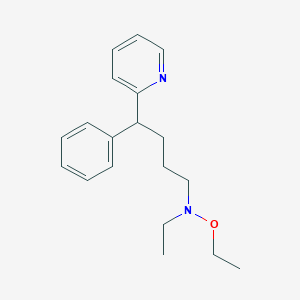![molecular formula C15H14BrNO B14335080 (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 105728-76-5](/img/structure/B14335080.png)
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C15H14BrNO. It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and N,N-dimethylaniline as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+N,N-dimethylanilineAlCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without any substituents.
4-Bromobenzophenone: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzophenone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is unique due to the presence of both bromine and dimethylamino groups. This dual substitution enhances its reactivity and potential applications compared to its analogs. The bromine atom provides sites for further functionalization, while the dimethylamino group imparts electron-donating properties, influencing the compound’s chemical behavior and interactions.
Properties
CAS No. |
105728-76-5 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H14BrNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,1-2H3 |
InChI Key |
UKXOPTCQGYONPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
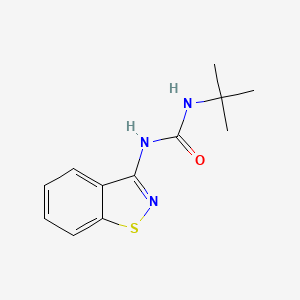
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
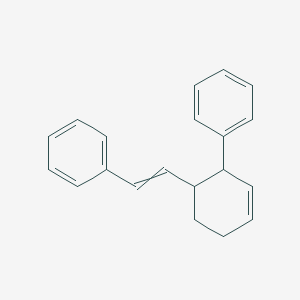
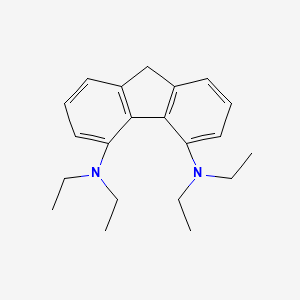
methanone](/img/structure/B14335027.png)
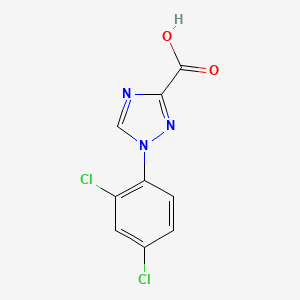
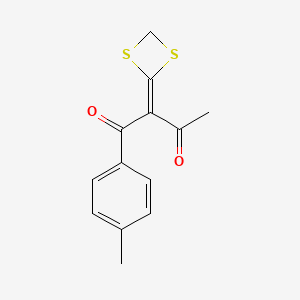

![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
